Synthetic Utility: Racemic vs. Chiral in Terazosin API Synthesis
The use of the racemic compound 1-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine, derived from racemic Oxolane-2-carbonyl chloride, is explicitly claimed in a patent for the preparation of the antihypertensive drug Terazosin [1]. This is a direct contrast to chiral versions ((R) or (S)), where the R-enantiomer is known to be the pharmacologically active form of Terazosin. The choice between racemic and chiral starting material directly impacts the synthetic route, yield of the active pharmaceutical ingredient (API), and overall process economics.
| Evidence Dimension | Pharmaceutical Intermediate Applicability |
|---|---|
| Target Compound Data | Racemic mixture (RS) claimed for use in Terazosin synthesis |
| Comparator Or Baseline | Chiral (R) or (S) enantiomers |
| Quantified Difference | N/A (Qualitative difference in downstream product and process) |
| Conditions | Process for preparing 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine |
Why This Matters
For researchers developing generic Terazosin or investigating structure-activity relationships (SAR) of related compounds, the choice between racemic and chiral starting material is a critical decision point for procurement and synthetic route design.
- [1] Penthala, N. R., et al. (2007). Process for the preparation of terazosin hydrochloride dihydrate. US Patent Application Publication No. US20070161797A1. View Source
